molecular formula C10H9BrO3 B8449678 2-(4-Bromophenyl)-1-methyl-2-oxoethyl formate

2-(4-Bromophenyl)-1-methyl-2-oxoethyl formate

Cat. No. B8449678
M. Wt: 257.08 g/mol
InChI Key: XCSLVROXLANIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06573286B1

Procedure details

1-(4-bromophenyl)-2-hydroxypropan-1-one and 1-(4-bromophenyl)-1-hydroxypropan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH:9]([OH:11])[CH3:10])=[CH:4][CH:3]=1.BrC1C=CC(C(O)[C:21](=[O:23])C)=CC=1>>[CH:21]([O:11][CH:9]([CH3:10])[C:8]([C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=1)=[O:12])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(C)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(C)=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)OC(C(=O)C1=CC=C(C=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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